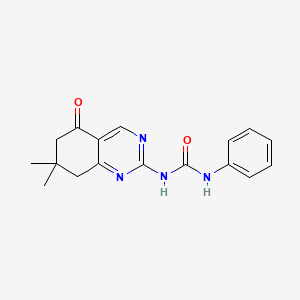![molecular formula C17H11ClF2O3 B5773400 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as DBCO-PEG4-alkyne, and it belongs to the class of chromenone derivatives. The structure of this compound contains a chromenone ring, a chloro substituent, and a difluorobenzyl ether group. The synthesis of this compound is achieved through a multi-step process, which involves the reaction of various reagents under specific conditions.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not well understood. However, it is believed that the alkyne functional group can react with various biomolecules, such as azides, through a copper-catalyzed click reaction. This reaction results in the formation of a triazole linkage, which is stable and bioorthogonal. The resulting bioconjugates can then be used for various applications, such as imaging and drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one are not well studied. However, it is believed that this compound is relatively non-toxic and does not have any significant side effects. This compound has been used in various in vitro and in vivo experiments, and it has shown promising results in terms of bioconjugation and imaging.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments are its high purity, stability, and bioorthogonality. This compound can be easily synthesized and purified, and it can be used for the conjugation of various biomolecules. The limitations of using this compound are its relatively high cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for the use of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in scientific research. One potential direction is the development of new bioconjugates for imaging and drug delivery. This compound can be used for the conjugation of various biomolecules, such as antibodies and peptides, for targeted imaging and therapy. Another potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. This can lead to the discovery of new compounds with improved properties and applications. Finally, the use of this compound in combination with other imaging agents and techniques can lead to new insights into biological processes and disease mechanisms.
Synthesis Methods
The synthesis of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of an acid catalyst. The resulting product is then reacted with 2,6-difluorobenzyl alcohol in the presence of a base to form the difluorobenzyl ether intermediate. This intermediate is then reacted with 6-chloro-4-methylcoumarin in the presence of a Lewis acid catalyst to form the final product. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has potential applications in scientific research, particularly in the field of bioconjugation and imaging. This compound contains an alkyne functional group, which can be used for the conjugation of various biomolecules, such as proteins, peptides, and nucleic acids. The resulting bioconjugates can then be used for imaging and detection purposes, such as fluorescence microscopy and positron emission tomography (PET). This compound has also been used as a crosslinking agent for the preparation of hydrogels and other biomaterials.
properties
IUPAC Name |
6-chloro-7-[(2,6-difluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2O3/c1-9-5-17(21)23-15-7-16(12(18)6-10(9)15)22-8-11-13(19)3-2-4-14(11)20/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGYDMRYQPTPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)


![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)

